molecular formula C18H15N3OS B5541468 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide

2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5541468
M. Wt: 321.4 g/mol
InChI Key: BAJHGGSKEYJGLC-YBFXNURJSA-N
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Description

2-Cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide and its derivatives are part of a broader class of compounds that exhibit a wide range of biological and chemical properties. The synthesis of these compounds involves complex reactions that yield various structural analogs, highlighting the diversity and potential utility of this chemical family.

Synthesis Analysis

The synthesis of related cyclopropyl and quinoline derivatives involves diastereoselective cyclopropanation reactions and regioselective reductive cyclization of nitro-diester precursors. These methods demonstrate the intricate approaches used to construct these complex molecules (Yong et al., 2007).

Molecular Structure Analysis

Structural analysis of these compounds, including X-ray diffraction studies, reveals the relative stereochemistry of key intermediates, underscoring the importance of molecular structure in determining the chemical and physical properties of these compounds (Yong et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving these compounds are varied and include cyclopropanation processes and electrophilic cyclization, leading to the synthesis of substituted quinolines. These reactions highlight the reactivity of the cyclopropyl and quinoline moieties and their potential for further chemical modification (Szakonyi et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and thermal behavior, are critical for understanding their stability and behavior under various conditions. Studies involving X-ray crystallography provide insights into the molecular arrangement and stability of these compounds (Ei et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with other molecules, are essential for exploring the utility of these compounds in various applications. Research into the synthesis and reactivity of these molecules paves the way for developing new materials and pharmaceutical agents (Szakonyi et al., 2002; Yong et al., 2007).

Scientific Research Applications

  • Catalytic Applications : Research by Enders et al. (2001) highlights the use of cyclopentadienyl ligands, related to quinoline compounds, in forming stable chromium(III) complexes. These complexes exhibit high activity as catalysts for ethylene polymerization (Enders et al., 2001).

  • Synthesis of Functionalized Quinolines : A study by Gronnier et al. (2013) discusses a method for converting 2-alkynyl arylazide derivatives into functionalized quinolines using a gold-catalyzed process. This method tolerates a variety of functional groups and is efficient under mild conditions (Gronnier et al., 2013).

  • Synthesis of γ-Carbonyl Quinones : Ilangovan et al. (2013) describe a method involving cyclopropanols, similar in structure to 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, for the synthesis of γ-carbonyl quinones. This method has applications in synthesizing natural products with cytotoxic properties (Ilangovan et al., 2013).

  • Anticancer Properties of Quinoline Derivatives : Solomon and Lee (2011) discuss the importance of quinoline as a scaffold in cancer drug discovery. Quinoline compounds, due to their structural diversity, have shown effective anticancer activity and mechanisms of action against various cancer drug targets (Solomon & Lee, 2011).

  • Synthesis of 2-Substituted Quinolines : Zhou et al. (2017) developed an efficient synthesis method for 2-substituted quinolines, utilizing cyclopropanols. This method showcases the potential of cyclopropane derivatives, similar to 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, in quinoline synthesis (Zhou et al., 2017).

  • Antimicrobial Activity of Quinoline Derivatives : Holla et al. (2005) conducted a study on substituted 1,2,3-triazoles derived from quinoline compounds, revealing their antimicrobial activity. This indicates the potential of quinoline derivatives, including 2-cyclopropyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, in developing antimicrobial agents (Holla et al., 2005).

  • GPCR Ligand Properties : A study by Thangarasu et al. (2018) on novel quinoline derivatives illustrates their role as ligands for G-Protein Coupled Receptors (GPCR), highlighting potential applications in cancer treatment and thrombolytic effects (Thangarasu et al., 2018).

properties

IUPAC Name

2-cyclopropyl-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c22-18(21-19-11-13-4-3-9-23-13)15-10-17(12-7-8-12)20-16-6-2-1-5-14(15)16/h1-6,9-12H,7-8H2,(H,21,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJHGGSKEYJGLC-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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